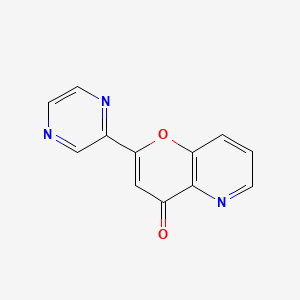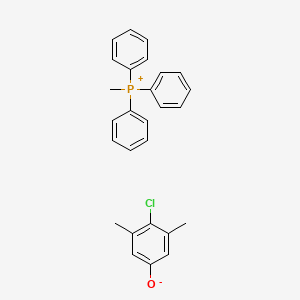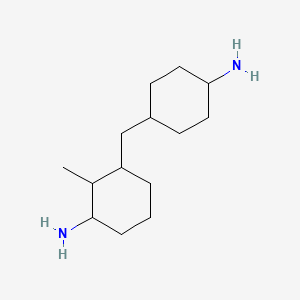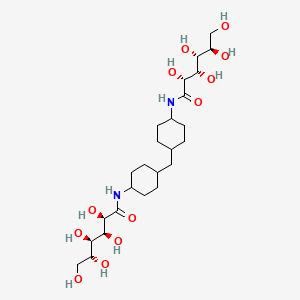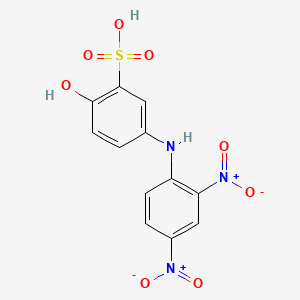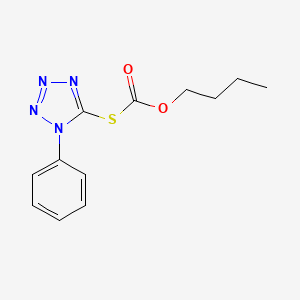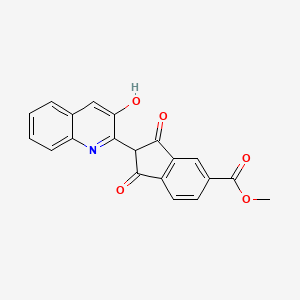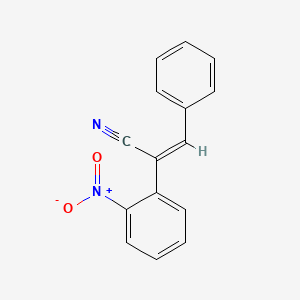
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is an organic compound that features a complex structure with both aromatic and nitrile functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Reaktion von 2-Aminophenol mit Benzaldehyd zur Bildung einer intermediären Schiff-Base, die anschließend durch eine Dehydrationsreaktion einer Nitrilbildung unterzogen wird. Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren wie BF3·Et2O und Lösungsmitteln wie 1,4-Dioxan unter Rückfluss .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Katalysatoren und Lösungsmittel werden ausgewählt, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Die Nitrilgruppe kann zu primären Aminen reduziert werden.
Substitution: Aromatische Substitutionsreaktionen können auftreten, wodurch verschiedene funktionelle Gruppen in die Phenylringe eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator werden verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).
Hauptprodukte
Oxidation: Chinon-Derivate.
Reduktion: Primäre Amine.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird aufgrund seiner einzigartigen Struktur und Reaktivität auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Farbstoffen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Hydroxy- und Nitrilgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Makromolekülen teilnehmen und so Signalwege in Bezug auf Zellsignalisierung und Stoffwechsel beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminophenol: Ein Vorläufer bei der Synthese der Verbindung.
Benzaldehyd: Ein weiterer Vorläufer, der in den ersten Schritten der Synthese verwendet wird.
Chinon-Derivate: Produkte, die durch Oxidationsreaktionen gebildet werden.
Einzigartigkeit
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile ist einzigartig durch seine Kombination von funktionellen Gruppen, die es ihm ermöglichen, an einer Vielzahl von chemischen Reaktionen teilzunehmen und diverse biologische Aktivitäten zu zeigen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
19051-30-0 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(Z)-2-(2-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(18)19/h1-10H/b13-10+ |
InChI-Schlüssel |
QPOKESDOJWYPOO-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



